

# A Comparative Analysis of Aztreonam-Lysine and Aztreonam-Avibactam Against Metallo- $\beta$ -Lactamase Producers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aztreonam Lysine

Cat. No.: B1666518

[Get Quote](#)

A head-to-head comparison of the efficacy of aztreonam-lysine and aztreonam-avibactam specifically against metallo- $\beta$ -lactamase (MBL)-producing bacteria is not available in current scientific literature, primarily due to their distinct formulations and intended clinical applications. Aztreonam-lysine is an inhaled formulation developed for the management of *Pseudomonas aeruginosa* infections in cystic fibrosis patients, while aztreonam-avibactam is an intravenous combination therapy designed to treat serious systemic infections caused by multidrug-resistant Gram-negative bacteria, including MBL producers. This guide provides a comprehensive overview of the available data for each, focusing on the robust evidence supporting aztreonam-avibactam's activity against MBL-producing pathogens.

## Aztreonam-Avibactam: A Targeted Intravenous Therapy for MBL Infections

Aztreonam-avibactam is an investigational drug combination that has demonstrated potent in vitro and in vivo efficacy against MBL-producing Enterobacteriales and other difficult-to-treat Gram-negative bacteria.<sup>[1][2]</sup> The combination leverages the inherent stability of aztreonam to MBL-mediated hydrolysis with the protective effect of avibactam against co-produced serine- $\beta$ -lactamases.<sup>[3][4]</sup>

## Mechanism of Action

The synergistic activity of aztreonam-avibactam stems from a dual-action mechanism. Metallo- $\beta$ -lactamases, which utilize zinc ions for their enzymatic activity, are unable to hydrolyze the monobactam structure of aztreonam.<sup>[5]</sup> However, many MBL-producing organisms also express other  $\beta$ -lactamases, such as AmpC and extended-spectrum  $\beta$ -lactamases (ESBLs), which can degrade aztreonam.<sup>[3][4]</sup> Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, effectively neutralizes these co-produced serine- $\beta$ -lactamases, thereby restoring the potent activity of aztreonam against these multidrug-resistant pathogens.<sup>[5]</sup>



[Click to download full resolution via product page](#)

### Mechanism of Aztreonam-Avibactam Synergy

## In Vitro Efficacy

Numerous studies have demonstrated the potent in vitro activity of aztreonam-avibactam against a wide range of MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam for these resistant isolates.

| Bacterial Species     | MBL Gene(s)   | Aztreonam MIC (mg/L) | Aztreonam-Avibactam MIC (mg/L) |
|-----------------------|---------------|----------------------|--------------------------------|
| Enterobacterales      | NDM, IMP, VIM | >64                  | 0.12 - 8                       |
| Escherichia coli      | NDM           | ≥8                   | 0.12 - 8                       |
| Klebsiella pneumoniae | NDM, VIM      | >64                  | ≤1                             |
| Enterobacter spp.     | NDM, IMP, VIM | >64                  | ≤1                             |

Note: MIC values are generalized from multiple studies. Avibactam concentration is fixed at 4 mg/L.[\[2\]](#)[\[6\]](#)[\[7\]](#)

A large surveillance study from 2016-2020 found that aztreonam-avibactam inhibited 99.4% of MBL-positive Enterobacterales isolates at a concentration of ≤8 mg/L, with an MIC<sub>90</sub> of 1 mg/L. [\[2\]](#)

## Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing The in vitro efficacy of aztreonam-avibactam is primarily determined through broth microdilution assays.



[Click to download full resolution via product page](#)

### Broth Microdilution Workflow for MIC Testing

#### Protocol Details:

- **Bacterial Strains:** Clinical isolates of MBL-producing Enterobacterales are used.
- **Inoculum Preparation:** A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium.
- **Drug Concentrations:** Serial twofold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth. Avibactam is added to each well at a fixed concentration of 4 mg/L.

- Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of aztreonam, in the presence of avibactam, that completely inhibits visible bacterial growth.

## Aztreonam-Lysine: An Inhaled Antibiotic for Cystic Fibrosis

Aztreonam-lysine is a formulation of aztreonam specifically designed for inhalation to treat chronic *Pseudomonas aeruginosa* lung infections in patients with cystic fibrosis. The lysine salt is used instead of arginine (found in the intravenous formulation) to improve tolerability when inhaled.

### Efficacy and Intended Use

Clinical trials have demonstrated that inhaled aztreonam-lysine improves respiratory symptoms and reduces the density of *P. aeruginosa* in the sputum of cystic fibrosis patients. Its efficacy is localized to the lungs, achieving high concentrations in the airways with minimal systemic absorption.

There is a lack of published data on the efficacy of inhaled aztreonam-lysine for the treatment of infections caused by MBL-producing organisms outside of the cystic fibrosis and *P. aeruginosa* context. The formulation and route of administration are not designed for treating systemic infections. While *P. aeruginosa* can produce MBLs, the clinical data for aztreonam-lysine is centered on its effect on this specific pathogen in a particular patient population and does not extend to a broader range of MBL-producing bacteria that cause systemic infections.

### Conclusion

Aztreonam-avibactam stands as a promising therapeutic option for severe systemic infections caused by MBL-producing Enterobacteriales. Its mechanism is well-defined, and its in vitro potency is supported by extensive experimental data. In contrast, aztreonam-lysine is a specialized inhaled therapy for a different clinical indication and patient population. Due to the absence of direct comparative studies and the fundamental differences in their formulation, route of administration, and approved uses, a direct efficacy comparison against MBL

producers is not feasible. For researchers and drug development professionals, the focus for combating systemic MBL-producing bacterial infections should be on intravenous combination therapies like aztreonam-avibactam.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro synergistic activity of aztreonam (AZT) plus novel and old  $\beta$ -lactamase inhibitor combinations against metallo- $\beta$ -lactamase-producing AZT-resistant Enterobacteriales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of aztreonam-avibactam and comparators against Metallo- $\beta$ -Lactamase-producing Enterobacteriales from ATLAS Global Surveillance Program, 2016-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Revival of Aztreonam in Combination with Avibactam against Metallo- $\beta$ -Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The revival of aztreonam in combination with avibactam against metallo- $\beta$ -lactamase-producing gram-negatives: A systematic review of in vitro studies and clinical cases [iris.unina.it]
- 5. Aztreonam Combination Therapy: An Answer to Metallo- $\beta$ -Lactamase-Producing Gram-Negative Bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Activity of aztreonam in combination with novel  $\beta$ -lactamase inhibitors against metallo- $\beta$ -lactamase-producing Enterobacteriales from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Aztreonam-Lysine and Aztreonam-Avibactam Against Metallo- $\beta$ -Lactamase Producers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666518#efficacy-of-aztreonam-lysine-vs-aztreonam-avibactam-against-mbl-producers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)